molecular formula C11H14BNO3 B11889485 (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid CAS No. 832114-38-2

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

Cat. No.: B11889485
CAS No.: 832114-38-2
M. Wt: 219.05 g/mol
InChI Key: XVQPEKNAGZAAEV-UHFFFAOYSA-N
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Description

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyclopropylcarbamoyl group may also contribute to the compound’s reactivity and specificity by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.

    (4-Methylphenyl)boronic acid: Similar structure but with a methyl group at the para position.

    (Cyclopropylcarbamoyl)phenylboronic acid: Similar structure but without the methyl group.

Uniqueness

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is unique due to the combination of the cyclopropylcarbamoyl and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and specificity in various applications, making it a valuable tool in both research and industrial settings.

Properties

CAS No.

832114-38-2

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[5-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c1-7-2-3-8(6-10(7)12(15)16)11(14)13-9-4-5-9/h2-3,6,9,15-16H,4-5H2,1H3,(H,13,14)

InChI Key

XVQPEKNAGZAAEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CC2)C)(O)O

Origin of Product

United States

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